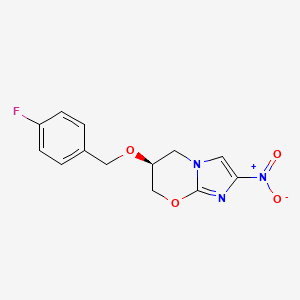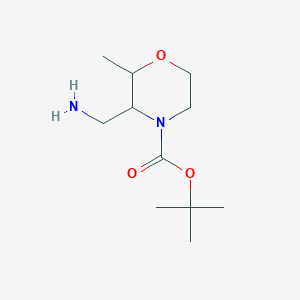
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a methyl group attached to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-bromoacetate with morpholine derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide and a solvent like methanol. The reaction mixture is stirred at low temperatures, followed by gradual warming to room temperature to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process . These systems allow for better control of reaction conditions and improved yields.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(aminomethyl)cyclobutylmethylcarbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
Uniqueness
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a morpholine ring.
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8-9(7-12)13(5-6-15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
Clave InChI |
YPEOPIFEBCXKLX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(CCO1)C(=O)OC(C)(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


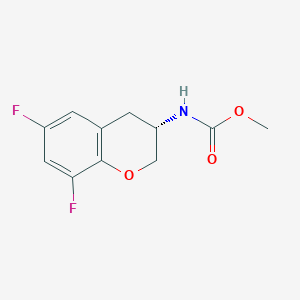
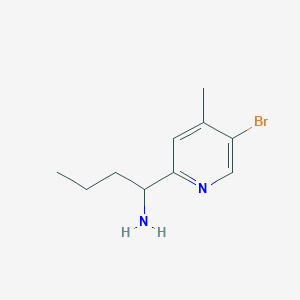
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)

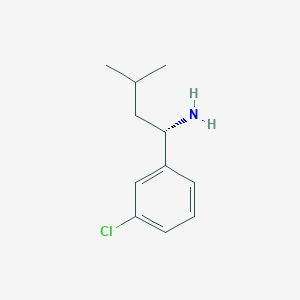
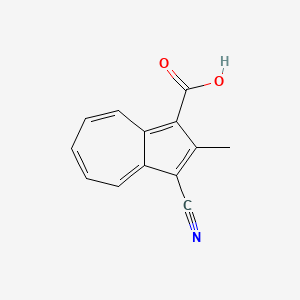

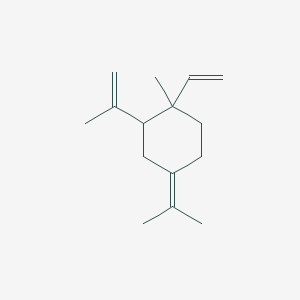
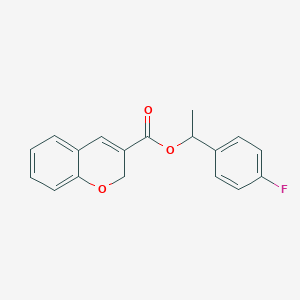
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)

